molecular formula C40H60 B14109083 (9-cis,9'-cis)-7,7',8,8'-Tetrahydro-y,y-Carotene

(9-cis,9'-cis)-7,7',8,8'-Tetrahydro-y,y-Carotene

Cat. No.: B14109083
M. Wt: 540.9 g/mol
InChI Key: BIWLELKAFXRPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene is a carotenoid compound known for its unique structure and properties. Carotenoids are naturally occurring pigments found in plants, algae, and photosynthetic bacteria. They play a crucial role in the photosynthetic process and are responsible for the vibrant colors of many fruits and vegetables.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene involves several steps, including the isomerization of precursor compounds. The process typically starts with the extraction of carotenoids from natural sources, followed by chemical modifications to achieve the desired cis configuration. The reaction conditions often involve the use of catalysts, solvents, and controlled temperature and pressure to ensure the correct isomerization and stability of the compound .

Industrial Production Methods

Industrial production of (9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene is achieved through large-scale extraction and purification processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as chromatography and crystallization are commonly used to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

(9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene. These derivatives often exhibit different properties and applications compared to the parent compound .

Scientific Research Applications

(9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of carotenoids and their derivatives.

    Biology: Investigated for its role in photosynthesis and its potential as an antioxidant.

    Medicine: Explored for its potential therapeutic effects, including its role in preventing oxidative stress-related diseases.

    Industry: Used as a natural colorant in food and cosmetic products.

Mechanism of Action

The mechanism of action of (9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The compound also interacts with specific proteins and enzymes involved in the photosynthetic process, enhancing the efficiency of light capture and energy transfer .

Comparison with Similar Compounds

Similar Compounds

    (9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-β,β-Carotene: Similar in structure but differs in the position of double bonds.

    (9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-α,α-Carotene: Another isomer with different biological activity.

    (9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-γ,γ-Carotene: Differentiated by its unique functional groups.

Uniqueness

(9-cis,9’-cis)-7,7’,8,8’-Tetrahydro-y,y-Carotene is unique due to its specific cis configuration, which imparts distinct chemical and biological properties. This configuration enhances its stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWLELKAFXRPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H60
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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